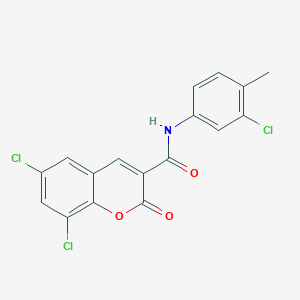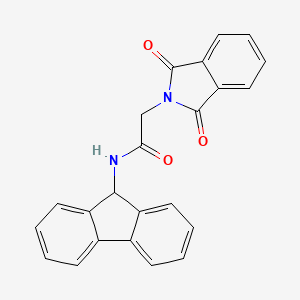![molecular formula C21H20BrNO4 B3545074 3-[5-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545074.png)
3-[5-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Vue d'ensemble
Description
The compound “3-[5-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid” is a heterocyclic compound . Pyrazoles, which are similar in structure, are known for their diverse pharmacological effects . They have been the focus of much interest due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of similar compounds was verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Claisen–Schmidt condensation and Michael addition . These reactions are commonly used in the synthesis of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR . For example, a similar compound, “5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethyl-pyrimidine-2,4,6-trione”, is a white solid with a molecular weight of 501.0661 .Mécanisme D'action
The mechanism of action of similar compounds involves their interaction with acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It was reported that AchE reduced activity affected normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Orientations Futures
The future directions for the study of these compounds could involve further investigation of their pharmacological activities and potential applications. For instance, pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
3-[5-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-26-17-9-11-20(27-2)19(13-17)23-16(8-12-21(24)25)7-10-18(23)14-3-5-15(22)6-4-14/h3-7,9-11,13H,8,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGECJGSCRFKJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3544992.png)
![2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B3544994.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3545001.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3545008.png)

![methyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3545025.png)
![N-(4-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3545029.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3545036.png)
![2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B3545051.png)
![3-chloro-4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3545083.png)
![N-[4-(acetylamino)phenyl]-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B3545085.png)
![2-[(4-chlorobenzyl)amino]-N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B3545090.png)


